molecular formula C21H25ClO4 B079577 Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether CAS No. 13836-48-1

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Cat. No. B079577
CAS RN: 13836-48-1
M. Wt: 376.9 g/mol
InChI Key: HLLOKZYCSSQYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BADGE and its derivatives, including bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, are synthesized through reactions involving bisphenol A and epichlorohydrin in the presence of a catalyst. The synthesis and characterization of BADGE derivatives like bisphenol A-p-glycidyl-p′-(3-chloro-2-hydroxypropyl) ether (BADGE.HCl) are crucial for understanding their properties and potential applications (Lintschinger & Rauter, 2000).

Molecular Structure Analysis

The molecular structure of bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is characterized by the presence of epoxy groups and chlorohydroxy moieties. This structure is significant in determining its reactivity and interaction with other substances.

Chemical Reactions and Properties

BADGE and its derivatives, including bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, can undergo hydrolysis and reaction with hydrochloric acid to form chlorohydroxy compounds. These reactions are significant in the context of their potential migration from food packaging into food items (Hammarling et al., 2000).

Scientific Research Applications

  • Detection in Canned Foods : Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is detected in canned foods, with analytical methods developed for its accurate determination alongside other related compounds. These methods employ techniques like ultra-performance liquid chromatography–tandem mass spectrometry (Zhang et al., 2010).

  • Analysis in Various Food Samples : Methods have been developed for simultaneous determination of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether, and their hydrolysis and chlorohydroxy derivatives in canned foods, with optimizations for both extraction and chromatographic determination (Lintschinger & Rauter, 2000).

  • Migration from Can Coatings into Food : Research has focused on the migration of bisphenol A diglycidyl ether and its derivatives from can coatings into food, utilizing ultra-performance liquid chromatography-tandem mass spectrometry for this analysis (Zou et al., 2012).

  • Development of Sensitive Detection Methods : High-performance liquid chromatography-tandem mass spectrometry has been established for accurate quantitative determination of bisphenol diglycidyl ether residues in canned foodstuffs (Zhao et al., 2013).

  • Presence in Human Urine : Studies have shown the widespread occurrence of bisphenol A diglycidyl ether (BADGE) and its derivatives in human urine samples from the United States and China, indicating exposure through various sources (Wang et al., 2012).

  • Use in Epoxy Resins and Adhesives : Bisphenol A diglycidyl ether and its derivatives are used in epoxy resins and adhesives, with studies focusing on their mechanical properties and applications in various industries (Liu et al., 2013).

Safety And Hazards

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is a potential endocrine disruptor . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether has been the subject of extensive study, primarily due to concerns about its potential adverse health effects on both humans and animals . This compound is employed as a model in studying the impacts of bisphenol A and other endocrine-disrupting chemicals .

properties

IUPAC Name

1-chloro-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLOKZYCSSQYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400216
Record name BADGE-HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

CAS RN

13836-48-1
Record name Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BADGE-HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL A (3-CHLORO-2-HYDROXYPROPYL)GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W5KTO0C7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Reactant of Route 3
Reactant of Route 3
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Reactant of Route 4
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Reactant of Route 5
Reactant of Route 5
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
Reactant of Route 6
Reactant of Route 6
Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Citations

For This Compound
81
Citations
X Zhao, X Fu, P Wang, J Li, X Hu - Se pu= Chinese Journal of …, 2012 - europepmc.org
An accurate quantitative determination and confirmative method for bisphenol diglycidyl ether residues, bisphenol A diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE), …
Number of citations: 6 europepmc.org
H Zhang, S Lin - Se pu= Chinese Journal of Chromatography, 2014 - europepmc.org
A solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) method was developed for the determination of eight …
Number of citations: 5 europepmc.org
H Gallart-Ayala, E Moyano, MT Galceran - Journal of Chromatography A, 2011 - Elsevier
In this work a fast liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method using a C18 Fused Core™ column, was developed for the simultaneous analysis …
Number of citations: 125 www.sciencedirect.com
H Zhang, M Xue, Y Lu, Z Dai… - Journal of separation …, 2010 - Wiley Online Library
A microwave‐assisted extraction (MAE) protocol and an efficient HPLC analysis method were first developed for the fast extraction and simultaneous determination of bisphenol F …
Y Zou, S Lin, S Chen, H Zhang - European Food Research and …, 2012 - Springer
A rapid and sensitive ultra performance liquid chromatography-tandem mass spectrometry with electrospray ionization in the positive mode (UPLC-(ESI) MS/MS) method was …
Number of citations: 36 link.springer.com
R Yang, J Duan, H Li, Y Sun, B Shao, Y Niu - Environmental Pollution, 2022 - Elsevier
Bisphenol A diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE), and their derivatives are frequently used in food packaging materials. Some toxicological studies have …
Number of citations: 10 www.sciencedirect.com
N Szczepańska, P Kubica, B Kudłak… - Analytical and …, 2019 - Springer
Bisphenol A diglycidyl ether (BADGE), bisphenol F diglycydyl ether (BFDGE), and their related compounds are widely used as precursors in production of epoxy resins. The high …
Number of citations: 21 link.springer.com
RS Garcı́a, PP Losada - Journal of Chromatography A, 2004 - Elsevier
European Legislation establishes that the sum of the migration levels of bisphenol A diglycidyl ether (BADGE), its hydrolysis (BADGE·H 2 O and BADGE·2H 2 O) and chlorohydroxy (…
Number of citations: 77 www.sciencedirect.com
L Wang, J Xue, K Kannan - Environmental Science & Technology, 2015 - ACS Publications
Despite the widespread use of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) in various consumer products, studies on human exposure to these …
Number of citations: 67 pubs.acs.org
C Zhang, J Hu, J Song, M Wu… - ACS Food Science & …, 2021 - ACS Publications
Canned foods are widely consumed because of their convenience, hygiene, and nutrition. Bisphenol A diglycidyl ether (BADGE), an industrial product of epichlorohydrin and bisphenol …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.